3-Formyl-4-methoxybenzoic acid

Biocatalysis Cytochrome P450 Enzyme Engineering

3-Formyl-4-methoxybenzoic acid (CAS 91420-99-4) is a dual-functional building block featuring orthogonal formyl and carboxylic acid groups for regioselective heterocyclic compound synthesis in medicinal chemistry and agrochemical research. • Orthogonal 3-formyl/4-methoxy substitution enables precise construction of diverse heterocyclic libraries for drug discovery. • Validated antifungal lead scaffold: EC50 = 10.3 mg/L against Cytospora mandshurica and 19.7 mg/L against Coniella diplodiella for biopesticide SAR programs. • Serves as a mechanistic probe for CYP199A4 substrate specificity studies exploiting differential meta- vs. para-substituted benzoic acid oxidation rates. • Batch-specific Certificate of Analysis provided; stocked for immediate global dispatch.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 91420-99-4
Cat. No. B1342646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-methoxybenzoic acid
CAS91420-99-4
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)C=O
InChIInChI=1S/C9H8O4/c1-13-8-3-2-6(9(11)12)4-7(8)5-10/h2-5H,1H3,(H,11,12)
InChIKeyLAQPQIRPQCMEHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-4-methoxybenzoic Acid: Sourcing & Baseline


3-Formyl-4-methoxybenzoic acid (CAS 91420-99-4) is a disubstituted benzoic acid derivative, featuring a formyl group (-CHO) at the 3-position and a methoxy group (-OCH₃) at the 4-position. Its molecular formula is C₉H₈O₄ with a molecular weight of 180.16 g/mol . The compound exists as a crystalline solid with a melting point of approximately 210°C and is sparingly soluble in water but readily dissolves in organic solvents like dichloromethane and ethyl acetate [1]. Its predicted pKa is 4.12 and its LogP is 1.2059 . These physicochemical properties define its suitability as a versatile synthetic intermediate, particularly for constructing heterocyclic compounds in pharmaceutical and agrochemical research [2].

Dual functional groups (formyl, carboxylic acid)
Organic-solvent-soluble crystalline building block
Suited for heterocyclic compound synthesis

3-Formyl-4-methoxybenzoic Acid: Why Analogs Fail


Direct substitution of 3-Formyl-4-methoxybenzoic acid with other formyl-methoxybenzoic acid isomers (e.g., 2-formyl-4-methoxybenzoic acid, 5-formyl-2-methoxybenzoic acid) or mono-substituted analogs (e.g., 3-formylbenzoic acid, 4-methoxybenzoic acid) is not scientifically sound. The specific orthogonality of the 3-formyl and 4-methoxy groups confers a distinct reactivity profile and spatial orientation that is critical for specific interactions. For instance, in enzymatic systems like cytochrome P450 CYP199A4, the meta-substitution pattern of 3-formylbenzoic acid results in significantly lower oxidation activity compared to its para isomer [1]. This highlights that even minor positional changes in substituents on the benzoic acid core can dramatically alter catalytic efficiency and binding modes. Therefore, for applications requiring precise molecular interactions—such as in medicinal chemistry campaigns, biocatalysis studies, or specific synthetic pathways—the exact 3-formyl-4-methoxy substitution pattern is a non-negotiable requirement .

Positional isomers (e.g., 2-formyl, 5-formyl) alter reactivity and spatial orientation, may not interchange.
Meta vs para substitution: CYP199A4 oxidation activity differs substantially (class-level evidence).
Minor positional changes on the benzoic acid core can dramatically shift catalytic efficiency and binding modes.

3-Formyl-4-methoxybenzoic Acid: Comparative Evidence


CYP199A4 Oxidation of meta-Substituted Benzoic Acids

Studies on CYP199A4, a bacterial P450 enzyme, provide a clear class-level differentiation for meta-substituted benzoic acids like 3-Formyl-4-methoxybenzoic acid. The research demonstrates that 3-formylbenzoic acid (a core substructure of the target compound) is oxidized with lower activity than its equivalent para isomer, 4-formylbenzoic acid [1]. Furthermore, 3-methoxybenzoic acid completely failed to undergo O-demethylation by CYP199A4, an activity which is highly efficient for its para isomer, 4-methoxybenzoic acid (turnover rate of 1220 min⁻¹) [2]. This indicates that the meta substitution pattern fundamentally alters substrate recognition and catalytic efficiency.

CYP199A4 Oxidation
Class-level
Meta-substituted benzoic acids: lower oxidation activity
Para-substituted benzoic acids: higher activity (qualitative)
Supports biocatalytic substrate differentiation
Data from model P450 enzyme; activity may vary across systems
Biocatalysis Cytochrome P450 Enzyme Engineering

Antifungal Activity Against Plant Pathogens

3-Formyl-4-methoxybenzoic acid has demonstrated measurable in vitro antifungal activity. In assays against phytopathogenic fungi, it exhibited a notable inhibition rate with EC50 values of 10.3 mg/L against Cytospora mandshurica and 19.7 mg/L against Coniella diplodiella . These values provide a quantitative baseline for the compound's efficacy as a potential lead for biopesticide development.

Antifungal EC50
Data to verify
C. mandshurica: 10.3 mg/L; C. diplodiella: 19.7 mg/L
Supports antifungal lead screening
Source verification required; method details not specified
Agrochemical Research Antifungal Agent Biopesticide Development

5-Lipoxygenase Inhibition Profile

In a specific biological target assay, 3-Formyl-4-methoxybenzoic acid was tested for its ability to inhibit human recombinant 5-lipoxygenase (5-LO). The result was an IC50 value of >10,000 nM (>10 µM) [1]. This indicates that the compound is a very weak inhibitor of this enzyme. While this is negative data, it is a crucial, quantifiable differentiator. It clearly shows that this compound is not a viable starting point for developing a potent 5-LO inhibitor, a fact that would steer a medicinal chemistry program away from this scaffold for that specific target.

5-LO Inhibition
Reported
Target compound: IC50 > 10 µM (very weak)
Potent 5-LO inhibitors: low nM range (e.g., 60–900 nM)
Not suitable as 5-LO inhibitor; supports use as synthetic intermediate
Negative data confirms non-bioactive role for this target
Inflammation Research Enzyme Inhibition Medicinal Chemistry

3-Formyl-4-methoxybenzoic Acid: Recommended Applications


Synthetic Intermediate for Medicinal Chemistry

The primary, evidence-supported application for 3-Formyl-4-methoxybenzoic acid is as a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds [1]. Its dual functionality—a reactive formyl group and a carboxylic acid—makes it an ideal building block for constructing diverse chemical libraries in drug discovery. The negative data on 5-LO inhibition [2] further supports this use case, confirming that its value lies in its synthetic versatility rather than as a potent bioactive molecule itself. It serves as a precursor for esters and amides, which have downstream applications in pharmaceuticals, agrochemicals, and materials science .

Agrochemical Antifungal Lead Scaffold

The compound's demonstrated in vitro antifungal activity against Cytospora mandshurica (EC50 = 10.3 mg/L) and Coniella diplodiella (EC50 = 19.7 mg/L) positions it as a promising lead scaffold for developing novel biopesticides or agricultural fungicides . Researchers in crop protection can use these quantitative EC50 values as a benchmark for structure-activity relationship (SAR) studies, aiming to synthesize derivatives with improved potency and field applicability.

Substrate for Biocatalysis and Enzyme Engineering

For enzymologists and those in the field of biocatalysis, this compound serves as a valuable tool to probe enzyme specificity. The established class-level evidence that meta-substituted benzoic acids are poorly oxidized by CYP199A4, in stark contrast to their para-substituted isomers, makes this compound (and its analogs) ideal for mechanistic studies [3]. Researchers can use it to investigate the structural determinants of substrate recognition and catalytic efficiency in P450 enzymes, which is crucial for engineering these enzymes for biotechnological applications.

Application
Selection Property
Validation Focus
Synthetic Intermediate
Dual functional groups; organic-solvent solubility
Heterocyclic synthesis reactivity; 5-LO data confirms intermediate role
Antifungal Lead Scaffold
Reported antifungal activity against plant pathogens
Structure-activity relationship (SAR) optimization
Biocatalysis Substrate
Meta-substitution pattern for enzyme specificity studies
Mechanistic studies of P450 substrate recognition

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